molecular formula C14H8FNO2S B2782117 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-79-5

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2782117
CAS No.: 877811-79-5
M. Wt: 273.28
InChI Key: ZFCHHTQXCVWVQA-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that features a benzothiazole ring fused with a benzene ring and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-fluorobenzoyl chloride with benzo[c]isothiazol-3(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-(2-fluorobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHHTQXCVWVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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